![molecular formula C12H20N2O5 B2572207 (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopyrrolidin-1-yl)propanoic acid CAS No. 1629681-12-4](/img/structure/B2572207.png)
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopyrrolidin-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopyrrolidin-1-yl)propanoic acid” is a chemical compound with the molecular weight of 375.42 . It is a solid substance stored at room temperature . The compound is also known by its IUPAC name "(2S)-3-{1-[(benzyloxy)methyl]-1H-imidazol-5-yl}-2-[(tert-butoxycarbonyl)amino]propanoic acid" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C19H25N3O5/c1-19(2,3)27-18(25)21-16(17(23)24)9-15-10-20-12-22(15)13-26-11-14-7-5-4-6-8-14/h4-8,10,12,16H,9,11,13H2,1-3H3,(H,21,25)(H,23,24)/t16-/m0/s1" . This code provides a detailed description of the molecular structure, including the positions of atoms and their stereochemistry.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 375.42 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available data.Applications De Recherche Scientifique
Synthesis and Structural Characterization
This compound and related derivatives have been synthesized through various methods, contributing to the understanding of their structural and stereochemical properties. For instance, research on N-substituted 1,3-oxazinan-2-ones, which share structural similarities with the compound , outlines efficient synthesis methods involving a three-component, one-pot reaction, showcasing the versatility and potential for chemical modification of such compounds (Trifunović et al., 2010). Additionally, studies on the synthesis and immunobiological activity of base-substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives highlight the compound's relevance in biomedical research, particularly in immunostimulation and immunomodulation (Doláková et al., 2005).
Chemical Transformations and Applications
The compound's chemical transformations and potential applications have been explored in various studies. For example, research into the synthesis and transformations of related methyl esters provides insight into the preparation of polyfunctional heterocyclic systems, indicating the compound's utility in synthesizing complex organic structures (Pizzioli et al., 1998). Another study on the oxidative cleavage of the CC triple bond during the autoxidation of acetylenic hydrocarbons sheds light on the compound's reactivity and potential role in organic synthesis and industrial applications (Rao & Pritzkow, 1987).
Biological Activities
The compound's derivatives have been investigated for their biological activities, such as antimicrobial properties. A study on the synthesis, anti-microbial studies, and molecular docking of 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid derivatives highlights their efficacy against various microbial pathogens, underscoring the potential for pharmaceutical applications (Nirmalan et al., 2016).
Environmental and Industrial Applications
The compound and its derivatives have also been explored for environmental and industrial applications, such as the biological conversion of propane to 2-propanol using methanotrophic bacteria. This research demonstrates the potential of using biocatalysts for converting hydrocarbons to alcohols, which has implications for biofuel production and environmental remediation (Nguyen et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopyrrolidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-8(10(16)17)7-14-6-4-5-9(14)15/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPZXKIQKHKDHD-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1CCCC1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN1CCCC1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2572125.png)
![N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2572126.png)
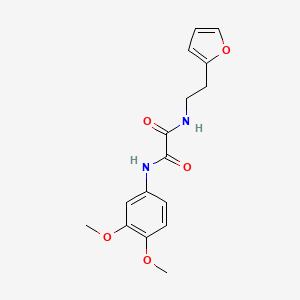
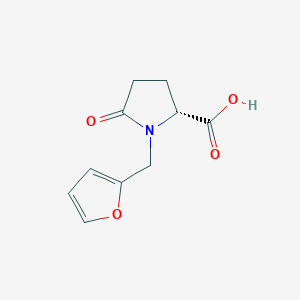
![2-[8-(benzylsulfanyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide](/img/structure/B2572133.png)
![8-oxa-2-azaspiro[4.5]decane;oxalic acid](/img/structure/B2572134.png)
![N'-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2572135.png)
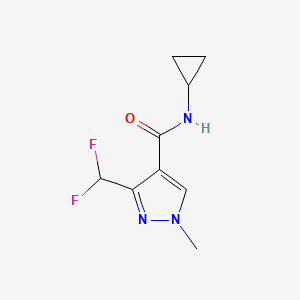
![benzenamine, 4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2572139.png)

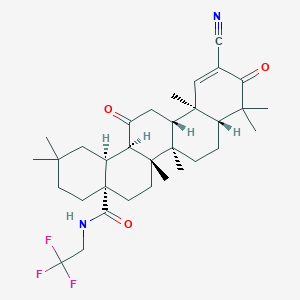
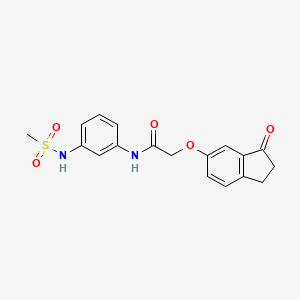
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethanone](/img/structure/B2572144.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B2572146.png)
